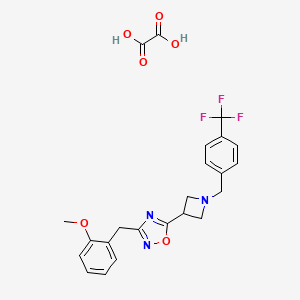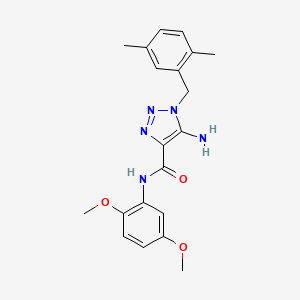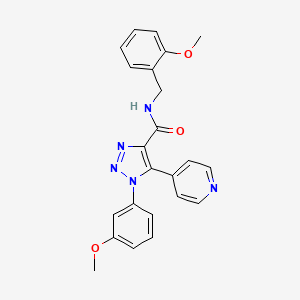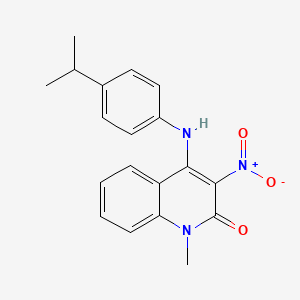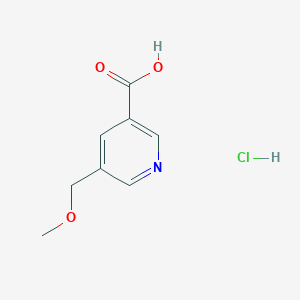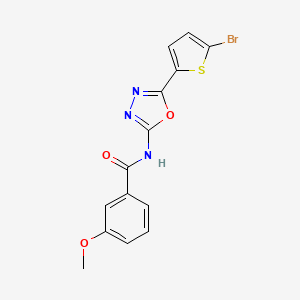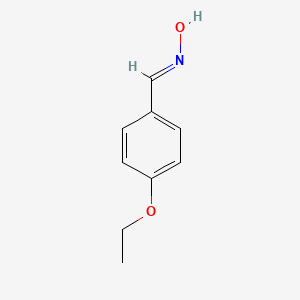![molecular formula C15H17ClF3NO4S2 B2954458 (1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1706165-66-3](/img/structure/B2954458.png)
(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H17ClF3NO4S2 and its molecular weight is 431.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthetic Methods
Research has shown the utility of related bicyclic compounds in developing new synthetic methodologies. For instance, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate was reacted with N-BOC-allylamine to afford substituted 3-azabicyclo-[3.3.0]octanes, demonstrating a process involving initial iodine atom-transfer annulation followed by an ionic cyclization. This method highlights the potential for using complex bicyclic scaffolds in atom-transfer radical cyclizations to introduce functionality and complexity into organic molecules (Flynn, Zabrowski, & Nosal, 1992).
Reaction Mechanisms
The study of reaction mechanisms involving bicyclic compounds similar to the one has led to insights into the stereo- and regiochemistry of 1,3-dipolar cycloadditions. For example, research into the cycloadditions of various 1,3-dipoles to unsymmetrical bicyclic olefins has extended our understanding of exo and endo selectivity in these reactions. Such studies are crucial for the design of reactions with desired outcomes in synthetic organic chemistry (Taniguchi, Ikeda, & Imoto, 1978).
Propiedades
IUPAC Name |
8-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO4S2/c1-25(21,22)12-6-9-2-3-10(7-12)20(9)26(23,24)11-4-5-14(16)13(8-11)15(17,18)19/h4-5,8-10,12H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHBYFDYZAVKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

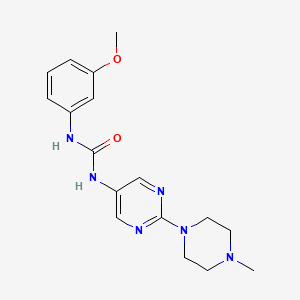
![3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione](/img/structure/B2954377.png)
